1-Nitrosopyrazolidin-3-one
Description
Historical Context and Evolution of Pyrazolidinone Research
The exploration of pyrazolidinone chemistry dates back to the mid-20th century. One of the earliest and most well-known derivatives, Phenidone (1-phenyl-3-pyrazolidinone), was first prepared in 1890 but its utility as a photographic developer was not realized until the 1940s by Ilford researchers. longdom.org This discovery spurred further investigation into the synthesis and application of pyrazolidinone derivatives. Early research was heavily focused on their use in photography, but the scope soon expanded to pharmaceuticals and agrochemicals. The development of synthetic methodologies has evolved from classical condensation reactions of hydrazines with α,β-unsaturated esters to more sophisticated and sustainable approaches, including electrochemical methods for their synthesis and modification. rsc.org
Structural Classification and Nomenclature of Pyrazolidinone Derivatives
Pyrazolidinones are systematically named based on the IUPAC nomenclature for heterocyclic compounds. The core structure is pyrazolidin-3-one (B1205042). nih.gov Substituents on the ring are numbered starting from one of the nitrogen atoms. For instance, the well-known photographic developer Phenidone is named 1-phenylpyrazolidin-3-one. longdom.orgmdpi.com
Derivatives can be classified based on the substitution patterns on the pyrazolidinone ring. These include:
N-substituted pyrazolidinones: Where one or both nitrogen atoms bear substituents (e.g., alkyl, aryl groups).
C-substituted pyrazolidinones: With substituents on the carbon atoms of the ring.
Fused pyrazolidinones: Where the pyrazolidinone ring is fused with other ring systems.
The introduction of a nitroso group (-N=O) at the N1 position of the pyrazolidinone ring leads to the specific derivative, 1-Nitrosopyrazolidin-3-one. While this particular compound is not extensively documented, the general principles of nitrosation of secondary amines are well-established, typically involving the use of reagents like sodium nitrite (B80452) in an acidic medium. google.comgoogle.com
Significance of the Pyrazolidinone Core in Organic Synthesis and Heterocyclic Chemistry
The pyrazolidinone scaffold is of considerable importance in organic synthesis, serving as a versatile building block for the creation of more complex molecules. Its derivatives have found applications in various fields:
Photography: Phenidone and its analogues are powerful developing agents in black and white photography. longdom.org
Medicinal Chemistry: The pyrazolidinone motif is present in a number of compounds with biological activity. For example, some pyrazolidinone derivatives have been investigated for their potential as anti-inflammatory agents.
Agrochemicals: Certain pyrazolidinone derivatives have been developed as herbicides and pesticides.
The reactivity of the pyrazolidinone ring, particularly the nitrogen atoms, allows for a wide range of chemical transformations, making it a valuable synthon for combinatorial chemistry and the development of new chemical entities.
Research Scope and Objectives for this compound
While specific research on this compound is not widely available in the public domain, its chemical structure suggests several potential areas of investigation. The presence of the N-nitroso group, a known pharmacophore and a potential source of nitric oxide (NO), opens up avenues for research in medicinal chemistry.
Potential Research Objectives:
Synthesis and Characterization: The primary objective would be to develop a reliable and efficient synthetic route to this compound and to fully characterize its chemical and physical properties. This would likely involve the nitrosation of a suitable pyrazolidin-3-one precursor.
Chemical Reactivity Studies: Investigating the reactivity of the N-nitroso group and the pyrazolidinone ring would be crucial. This could include studying its stability, decomposition pathways, and its potential to act as a nitric oxide donor.
Biological Evaluation: Given the biological significance of other N-nitroso compounds and pyrazolidinone derivatives, a key objective would be to screen this compound for various biological activities.
The study of this compound could contribute to a deeper understanding of the structure-activity relationships of N-nitrosated heterocyclic compounds and potentially lead to the discovery of new molecules with interesting properties.
Structure
3D Structure
Properties
IUPAC Name |
1-nitrosopyrazolidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c7-3-1-2-6(4-3)5-8/h1-2H2,(H,4,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOAYEDCDDWJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311421 | |
| Record name | 1-Nitroso-3-pyrazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338393-95-6 | |
| Record name | 1-Nitroso-3-pyrazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338393-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitroso-3-pyrazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving 1 Nitrosopyrazolidin 3 One
Elucidation of Reaction Pathways for Nitrosation of Pyrazolidinones
The formation of 1-nitrosopyrazolidin-3-one involves the N-nitrosation of the pyrazolidin-3-one (B1205042) precursor. This reaction is analogous to the nitrosation of other secondary amines and amides. The mechanism is dependent on the nitrosating agent and the reaction conditions, particularly the pH.
In acidic aqueous solutions, nitrous acid (HNO₂) is the primary nitrosating agent. The reaction generally proceeds through the formation of a more potent nitrosating species. The specific pathway can involve several electrophilic nitrosating agents, with their formation and reactivity being highly pH-dependent. For the nitrosation of an amide, such as pyrazolidin-3-one, the mechanism likely involves a fast pre-equilibrium nitrosation step, followed by a slow proton transfer to the surrounding medium. chemistry-chemists.com
The general sequence for nitrosation is as follows:
Formation of the Nitrosating Agent: In the presence of acid, nitrous acid can be protonated and lose water to form the highly electrophilic nitrosonium ion (NO⁺). Other potential nitrosating agents include dinitrogen trioxide (N₂O₃) and nitrosyl halides (XNO).
Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom (N1) of the pyrazolidin-3-one ring acts as a nucleophile, attacking the electrophilic nitrosating agent.
Deprotonation: A subsequent deprotonation step, often assisted by a base (like water), yields the final N-nitroso product, this compound.
In vitro studies under conditions that mimic the physiological environment have been used to determine the extent to which pyrazolone (B3327878) derivatives undergo nitrosation. nih.gov While specific kinetic studies on pyrazolidin-3-one are not widely reported, the principles of N-nitrosation of amides provide a well-established framework for understanding its formation. chemistry-chemists.com
Reactivity of the Nitrosyl Group in the Pyrazolidinone System
The nitrosyl (N=O) group attached to the N1 position of the pyrazolidinone ring is central to the compound's reactivity. Its chemistry is dominated by denitrosation reactions and its inherent electrophilic character.
Denitrosation is the reverse of the formation reaction, where the nitroso group is cleaved from the molecule. This process can be initiated under various conditions, including acidic environments or by photochemical means.
Acid-Catalyzed Denitrosation: In acidic conditions, N-nitrosamides and N-nitrosamines can undergo denitrosation. nih.gov The generally accepted mechanism involves the initial protonation of the nitrosamine (B1359907), which makes it susceptible to nucleophilic attack. nih.govrsc.org The process can be reversible, and the equilibrium position often depends on the acid concentration. rsc.org The reaction is often accelerated by the addition of nucleophiles or a "nitrite trap" like ascorbic acid, sulfamic acid, or thiourea, which react with the released nitrosating species and drive the reaction to completion. rsc.orgsci-hub.se For N-methyl-N-nitrosoaniline, the rate law under these conditions was found to be rate = k₂[Nitrosamine][HCl]. rsc.org
A common mechanism for protolytic denitrosation is:
Protonation: The nitrogen or oxygen atom of the nitroso group is protonated by an acid. Protonation of the amino nitrogen is a key step. nih.gov
Nucleophilic Attack: A nucleophile (e.g., Cl⁻, Br⁻, H₂O) attacks the electrophilic nitrosyl nitrogen. nih.gov
Cleavage: The N-N bond cleaves, releasing the pyrazolidin-3-one precursor and the nitrosyl species (e.g., nitrosyl chloride). sci-hub.se
Photochemical Denitrosation: Irradiation with UV light can also induce denitrosation. usu.edu Studies on related N-nitroso compounds like N-nitrosamides suggest that this process may proceed through a free-radical mechanism, generating nitrogen-centered or carbon-centered radicals during photolysis. usu.edu
The nitrosyl group can exhibit both electrophilic and nucleophilic properties, depending on its chemical environment.
Electrophilic Character: In most organic compounds and metal complexes, the nitrosyl group behaves as an electrophile. unesp.brwikipedia.org The nitrogen atom of the nitroso group is susceptible to attack by nucleophiles. This electrophilicity is pronounced in metal nitrosyl complexes, which are often considered more electrophilic than their corresponding metal carbonyl counterparts. wikipedia.org In the context of this compound, an N-nitrosamide, the lone pair of the N1 nitrogen is in resonance with the adjacent carbonyl group. This delocalization reduces the electron density on the N1 nitrogen, thereby enhancing the electrophilic character of the attached nitrosyl nitrogen. Reactions of ruthenium nitrosyl complexes with ketones have demonstrated this electrophilic behavior, where the nitrosyl is attacked by the enolate of the ketone. rsc.org
Nucleophilic Character: While less common, the nitrogen atom in certain bent metal nitrosyl complexes can be basic and, therefore, nucleophilic, allowing it to be protonated or alkylated. wikipedia.org For a simple nitroso group attached to an aromatic ring, like in nitrosobenzene, it can act as an electron-donating group via its lone pair in electrophilic substitution reactions, or as an electron-withdrawing group via its π-bond in nucleophilic substitutions. stackexchange.com However, for this compound, the amide resonance structure strongly favors electrophilic character at the nitrosyl nitrogen.
Ring-Opening and Ring-Transformation Reactions of Pyrazolidinones
The pyrazolidinone ring is a versatile scaffold that can undergo a variety of ring-opening and ring-transformation reactions, often leading to the formation of other complex heterocyclic structures. These reactions can be promoted by catalysts, light, or reaction with other reagents.
A study on the alkaline hydrolysis of the pyrazolidinone ring showed that it proceeds via a BAC2 mechanism, involving a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate and subsequent cleavage of the C-N bond to open the ring. researchgate.net
More complex transformations are also common. For example, cascade reactions of 1-arylpyrazolidinones with trifluoromethyl ynones can lead to CF₃-tethered indazole derivatives through a process that involves pyrazolidinone ring opening. acs.orgnih.gov Similarly, Rh(III)-catalyzed reactions of 1-arylpyrazolidinones can lead to significant skeletal rearrangements, including ring expansion and the formation of new fused ring systems like pyridopyrimidinones. rsc.org In some cases, the pyrazolidinone ring itself can be cleaved, as seen in the reaction of 1,3-dipoles with 3-ethoxycyclohex-2-enone, which unexpectedly eliminated pyrazolidinone to form xanthenedione derivatives. derpharmachemica.com Photochemical irradiation of pyrazolidin-3-ones has been shown to produce N-amino-β-lactams in a tandem reaction. acs.org
The following table summarizes some reported ring transformations:
| Reactants | Catalyst/Conditions | Product Type | Reference |
| 1-Arylpyrazolidinones, gem-difluorocyclopropenes | Rh(III) | Fluorinated pyridopyrimidinones | rsc.org |
| 1-Arylpyrazolidinones, trifluoromethyl ynones | Solvent-dependent | CF₃-tethered indazoles | acs.orgnih.gov |
| 1-Aryl-3-pyrazolidinium ylides, 3-ethoxycyclohex-2-enone | TFA/H₂O, DMSO | 9-Aryl-xanthenediones | derpharmachemica.com |
| Pyrazolidin-3-ones | Photochemical irradiation (light) | N-Amino-β-lactams | acs.org |
| Pyrazolidinone ring | Alkaline (basic) conditions | Ring-opened carboxylate | researchgate.net |
| 1-Arylmethylidene-pyrazolidin-3-one 1-azomethine imines, KCN/HOAc | KCN/HOAc | Ring-opened benzimidoyl cyanides | researchgate.net |
Nucleophilic and Electrophilic Reactivity of the Pyrazolidinone Heterocycle
The pyrazolidinone ring possesses both nucleophilic and electrophilic sites, and its reactivity is heavily influenced by substituents.
Nucleophilic Reactivity: The pyrazolidinone heterocycle contains two nitrogen atoms and a carbonyl oxygen, all of which have lone pairs and can act as nucleophilic centers. The N2 nitrogen, being an amine, is a primary nucleophilic site. In reactions where the pyrazolidinone acts as a directing group, this nucleophilicity is exploited. nih.gov The N1 nitrogen, being part of an amide, is less nucleophilic due to resonance with the carbonyl group. However, α-lithiated nitrosamines can be generated and used as synthetic equivalents of secondary amine α-carbanions, which are potent nucleophiles. nih.gov
Identification and Characterization of Reaction Intermediates
Understanding reaction mechanisms requires the detection and characterization of transient intermediates. nih.gov Various spectroscopic and spectrometric techniques are employed for this purpose. tdx.cat
In the context of reactions involving pyrazolidinones, several key intermediates have been proposed or identified:
N-Protonated Species: In the acid-catalyzed denitrosation of N-nitrosamines, the N-protonated form of the molecule is considered a crucial, albeit not directly observed, kinetic intermediate that precedes nucleophilic attack and cleavage. nih.gov
Tetrahedral Intermediates: During the nucleophilic attack on the carbonyl carbon, such as in alkaline hydrolysis, a tetrahedral intermediate is formed. researchgate.net This intermediate is a common feature in nucleophilic acyl substitution reactions.
Azomethine Imines: In certain cycloaddition and cascade reactions, pyrazolidinones can form cyclic azomethine imine intermediates. derpharmachemica.comresearchgate.net These 1,3-dipoles are highly reactive and participate in cycloaddition reactions to form bicyclic products. nih.gov
Radical Intermediates: Photochemical reactions, such as photolytic denitrosation, may proceed via free-radical intermediates. usu.edu Mass spectrometry can be a powerful tool for detecting such species. tdx.cat
Sigma Complex (Arenium Ion): In electrophilic substitution reactions on an aryl group attached to the pyrazolidinone ring, the reaction proceeds through a resonance-stabilized carbocation known as a sigma complex or arenium ion. byjus.com
The identification of these short-lived species is often challenging but essential for confirming proposed reaction pathways and designing new synthetic methodologies. nih.gov
Kinetic and Thermodynamic Studies of this compound Transformations
The study of reaction kinetics and thermodynamics provides fundamental insights into the stability, reactivity, and transformation pathways of chemical compounds. For this compound, a heterocyclic compound featuring a nitrosamine functionality within a pyrazolidinone ring system, a detailed understanding of these parameters is crucial for predicting its behavior under various conditions. While specific experimental data for this compound is not extensively available in public literature, a comprehensive understanding can be extrapolated from studies on analogous N-nitroso compounds and pyrazolidinone derivatives.
N-nitroso compounds are a well-studied class of molecules known for their thermal and photochemical lability. cdnsciencepub.com The thermal decomposition of these compounds is a key area of investigation, often revealing important kinetic and thermodynamic parameters. The stability of N-nitrosamides, a related class, is highly dependent on the structure of the parent amine and the acyl group. cdnsciencepub.com Generally, N-nitroso compounds derived from primary, secondary, and tertiary carbinamines show decreasing stability. cdnsciencepub.com
Thermal Decomposition Pathways and Kinetics
The thermal decomposition of N-nitroso compounds often proceeds through a first-order kinetic process. aiche.orgcdnsciencepub.com For instance, the decomposition of N-nitrosodiphenylmethylimine was found to be a first-order reaction, with the primary products being benzophenone (B1666685) and nitrogen. cdnsciencepub.com A proposed mechanism for the thermolysis of this compound involves an electrocyclic ring closure to form a cyclic transition state. cdnsciencepub.com
In the context of this compound, the decomposition would likely be initiated by the cleavage of the N-N bond, a common feature in the photolysis of N-nitrosamides in acidic media. cdnsciencepub.com This contrasts with the thermal decomposition of N-nitrosamides, which typically involves the scission of the nitrogen-carbonyl bond. cdnsciencepub.com The presence of the pyrazolidinone ring may influence the decomposition pathway and the stability of the resulting intermediates.
Research on the thermal decomposition of N-nitrosopiperazine (MNPZ) has shown that the reaction is first-order with respect to MNPZ and half-order with respect to the amine concentration, indicating a base-catalyzed mechanism. aiche.org The activation energy for the thermal decomposition of several nitrosamines has been found to be approximately 100 kJ/mol. aiche.org
Illustrative Kinetic Data for N-Nitroso Compound Decomposition
While specific data for this compound is unavailable, the following table provides a hypothetical representation of kinetic data that could be expected from its thermal decomposition studies, based on findings for similar compounds.
| Temperature (°C) | Rate Constant (k, s-1) | Half-life (t1/2, s) |
|---|---|---|
| 120 | 1.0 x 10-5 | 69315 |
| 140 | 5.0 x 10-5 | 13863 |
| 160 | 2.5 x 10-4 | 2773 |
| 180 | 1.2 x 10-3 | 578 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
The rate of decomposition of N-nitroso compounds is highly temperature-dependent. For example, the decomposition of N-nitroso-pendimethalin is slow at 120°C but significantly faster at temperatures of 160°C and above. google.com This exponential increase in reaction rate with temperature is a hallmark of thermally activated processes.
Thermodynamic Considerations
The thermodynamics of the decomposition of this compound would be governed by the enthalpy (ΔH) and entropy (ΔS) of the reaction. The decomposition of N-nitrosodiphenylmethylimine is an exothermic process, with an estimated enthalpy of reaction of approximately -75 kcal/mol. cdnsciencepub.com The activation parameters, ΔH‡ and ΔS‡, provide information about the energy barrier and the molecular order of the transition state, respectively.
Hypothetical Thermodynamic Parameters for this compound Decomposition
The following interactive table illustrates the kind of thermodynamic data that would be relevant to the study of this compound transformations.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Activation Energy (Ea) | ~100 kJ/mol | Energy barrier for the reaction to occur. |
| Enthalpy of Activation (ΔH‡) | Positive | Indicates an endothermic transition state formation. |
| Entropy of Activation (ΔS‡) | Slightly positive or negative | Reflects the change in disorder from reactants to the transition state. A cyclic transition state would likely have a negative ΔS‡. |
| Gibbs Free Energy of Activation (ΔG‡) | Positive | Determines the spontaneity of reaching the transition state. |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
The reactivity of the pyrazolidinone ring itself is also a critical factor. Pyrazolidin-3-ones can undergo various reactions, including oxidation, reduction, and substitution. The presence of substituents on the ring can significantly influence its reactivity. For instance, studies on pyrazolidinone derivatives have shown that the nature of substituents at various positions affects their chemical stability and reaction pathways.
Advanced Analytical and Spectroscopic Characterization of 1 Nitrosopyrazolidin 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucudation
Proton NMR (¹H-NMR) Analysis
No data available.
Carbon-13 NMR (¹³C-NMR) Analysis
No data available.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
No data available.
Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification
No data available.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
No data available.
X-ray Crystallography for Solid-State Molecular Structure Determination
For a compound like 1-Nitrosopyrazolidin-3-one, a single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure. It would confirm the planarity of the C₂N₂O core, a characteristic feature of N-nitrosamines. wikipedia.org Furthermore, it would yield precise measurements of the N-N and N-O bond lengths, which are critical for understanding the electronic structure and reactivity of the nitroso group. The analysis would also detail the conformation of the five-membered pyrazolidinone ring and how molecules pack together in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding.
Illustrative Crystallographic Data Table for this compound This table is a template demonstrating how crystallographic data would be presented. No experimental data is available for this compound.
Interactive Data Table| Parameter | Illustrative Value |
| Chemical Formula | C₃H₅N₃O₂ |
| Formula Weight | Value would be calculated |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z (molecules per unit cell) | Data not available |
| Calculated Density (g/cm³) | Data not available |
| R-factor (%) | A measure of the agreement between the crystallographic experiment and the structural model |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a fundamental analytical technique used to separate, identify, and quantify the components of a mixture. For a synthesized chemical compound like this compound, chromatographic methods are essential for assessing its purity and for isolating it from reaction byproducts or starting materials.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds, making it well-suited for many nitrosamines. uhplcs.com In HPLC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). nih.gov Components of the sample separate based on their differing affinities for the stationary and mobile phases.
For the purity assessment of this compound, a reversed-phase HPLC method would likely be developed. nih.gov In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. sigmaaldrich.commtc-usa.com The compound would be dissolved in a suitable solvent, injected into the HPLC system, and detected as it elutes from the column, typically using a UV detector set to a wavelength where the compound strongly absorbs light. sigmaaldrich.comwaters.com The purity is determined by comparing the area of the main peak to the total area of all peaks in the resulting chromatogram. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific conditions and is used for identification.
Illustrative HPLC Method Parameters for this compound Analysis This table is a template demonstrating how HPLC method parameters would be presented. No experimental data is available for this compound.
Interactive Data Table| Parameter | Illustrative Condition |
| Column | e.g., C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | e.g., Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | e.g., 1.0 mL/min |
| Column Temperature | e.g., 30 °C |
| Detection Wavelength | e.g., 230 nm |
| Injection Volume | e.g., 10 µL |
| Expected Retention Time | Data not available |
Gas Chromatography (GC) is another powerful separation technique, primarily used for volatile and thermally stable compounds. agilent.com In GC, an inert gas (the mobile phase) carries the vaporized sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification of the separated components. thermofisher.comshimadzu.com
The analysis of nitrosamines by GC can be challenging due to their potential for thermal degradation. thermofisher.com However, for a relatively small molecule like this compound, a carefully developed GC or GC-MS method could be effective for purity assessment. restek.com This would involve selecting an appropriate column (e.g., a mid-polarity column like a 624-type) and optimizing the temperature program of the GC oven to ensure the compound elutes without decomposition. shimadzu.com A flame ionization detector (FID) or, more specifically for nitrogen-containing compounds, a nitrogen-phosphorus detector (NPD) could be used. For higher specificity and sensitivity, coupling to a mass spectrometer (MS) is the preferred method, allowing for both quantification and structural confirmation based on the compound's mass spectrum. edqm.eu
Illustrative GC-MS Method Parameters for this compound Analysis This table is a template demonstrating how GC-MS method parameters would be presented. No experimental data is available for this compound.
Interactive Data Table| Parameter | Illustrative Condition |
| Column | e.g., SH-I-624Sil MS, 30 m x 0.25 mm, 1.4 µm shimadzu.com |
| Carrier Gas | e.g., Helium |
| Inlet Temperature | e.g., 250 °C shimadzu.com |
| Oven Program | e.g., 50 °C (1 min), then ramp to 250 °C at 20 °C/min shimadzu.com |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | e.g., Electron Ionization (EI) |
| Mass Range (m/z) | e.g., 40-200 amu |
| Expected Retention Time | Data not available |
Computational and Theoretical Chemistry Studies on 1 Nitrosopyrazolidin 3 One
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization
There are no specific studies available that detail the use of quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, to determine the electronic structure and optimize the molecular geometry of 1-Nitrosopyrazolidin-3-one. Such calculations would typically provide crucial information on bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule. This foundational data is essential for understanding its stability and reactivity.
Conformational Analysis and Tautomeric Equilibria
The conformational landscape of a molecule, which describes the different spatial arrangements of its atoms, profoundly influences its physical and biological properties. Conformational analysis, often performed using computational methods, identifies the most stable conformers (e.g., staggered, eclipsed, gauche, anti) and the energy barriers between them. For this compound, which contains a flexible five-membered ring, a detailed conformational analysis would be necessary to understand its preferred three-dimensional structure. However, no such analysis has been reported.
Furthermore, many organic molecules, particularly those with specific functional groups, can exist in different tautomeric forms. Tautomerism involves the migration of a proton accompanied by a shift in double bonds. For this compound, potential keto-enol or nitroso-oxime tautomerism could be significant. Investigating the relative stabilities of these tautomers through computational chemistry is critical for predicting its chemical behavior. To date, no studies on the tautomeric equilibria of this compound are available.
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states, intermediates, and calculating activation energies. This approach provides a step-by-step understanding of how reactants are converted into products. For this compound, computational studies could predict its behavior in various chemical transformations, such as cycloadditions or rearrangements. The absence of such computational modeling for this compound means its reaction pathways remain theoretically uncharacterized.
Prediction of Spectroscopic Properties
The prediction of spectroscopic properties, such as NMR chemical shifts, and infrared (IR) and Raman vibrational frequencies, is a significant application of computational chemistry. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of compounds. Machine learning techniques are also increasingly being used to predict spectroscopic properties with high accuracy. There are currently no published computational predictions of the spectroscopic properties for this compound.
Derivatives, Analogues, and Synthetic Applications of Pyrazolidinone Systems
Synthesis and Functionalization of Substituted 3-Pyrazolidinone Analogues
The synthesis of the 3-pyrazolidinone ring system is well-established, with several classical and modern methods available to organic chemists. A prevalent and direct approach involves the reaction of α,β-unsaturated esters with hydrazine (B178648) hydrate (B1144303). arkat-usa.orgresearchgate.net This method is valued for its simplicity and the ready availability of starting materials. For instance, heating various acrylates with an excess of hydrazine hydrate provides the corresponding 3-pyrazolidinones in good yields. researchgate.net
Beyond α,β-unsaturated esters, β-hydroxy esters also serve as viable precursors for 3-pyrazolidinone synthesis. arkat-usa.orgresearchgate.net This alternative route expands the scope of accessible analogues. A notable example is the "ring switching" transformation of commercially available 5,6-dihydro-2H-pyran-2-one with hydrazine hydrate, which quantitatively yields 5-(2-hydroxyethyl)pyrazolidin-3-one. researchgate.net
Once the pyrazolidinone core is formed, it can be further functionalized to create a library of diverse analogues. A systematic five-step synthesis for fully substituted (4RS,5RS)-4-aminopyrazolidin-3-ones, which are analogues of D-cycloserine, has been developed. researchgate.net This process involves:
A two-step preparation of 5-substituted (4RS,5RS)-4-(benzyloxycarbonylamino)pyrazolidin-3-ones.
Reductive alkylation at the N(1) position.
Alkylation of the amidic N(2) position with alkyl halides.
A final step of simultaneous hydrogenolytic deprotection and reductive alkylation of the primary amino group.
This stepwise functionalization strategy allows for the introduction of various substituents onto the pyrazolidinone scaffold using common reagents like aldehydes, ketones, and alkyl halides, highlighting the versatility of this heterocyclic system. researchgate.net
Synthesis of Bicyclic and Fused Pyrazolidinone Derivatives
The inherent reactivity of the pyrazolidinone ring system makes it an excellent starting point for the construction of more complex, fused heterocyclic systems. These bicyclic structures are of significant interest due to their presence in numerous biologically active compounds.
Pyrazolo[1,2-a]pyrazoles, also referred to as bicyclic pyrazolidinones, are frequently synthesized through [3+2] cycloaddition reactions of azomethine imines derived from pyrazolidin-3-ones. mdpi.com These 1,3-dipolar cycloadditions are a powerful tool for constructing this fused ring system with high regio- and stereoselectivity. The azomethine imines, typically generated by the condensation of a 1,2-unsubstituted pyrazolidin-3-one (B1205042) with an aldehyde or ketone, can react with a variety of dipolarophiles, such as alkynes, to yield the desired pyrazolo[1,2-a]pyrazole core. mdpi.comresearchgate.netresearchgate.net
For instance, the reaction of (1Z)-rel-(4R,5R)-1-arylmethylene-4-benzoylamino-5-phenyl-3-pyrazolidinon-1-azomethinimines with various dipolarophiles proceeds in a regio- and stereoselective manner to afford the corresponding pyrazolo[1,2-a]pyrazoles. researchgate.netresearchgate.net Furthermore, condition-controlled divergent reactions of 1-arylpyrazolidinones with allenyl acetates allow for the selective synthesis of structurally diverse pyrazolo[1,2-a]pyrazolones through either mono or double C-H bond alkenylation-annulation pathways. rsc.org The development of heterogeneous catalysts, such as silica (B1680970) gel-bound Cu(II)-enaminone complexes, has also facilitated the regioselective synthesis of these bicyclic compounds. mdpi.com
The fusion of a pyrimidine (B1678525) ring to the pyrazolidinone scaffold gives rise to pyrazolo[1,5-c]pyrimidines, a class of compounds with recognized pharmacological potential. The synthesis of these heterocycles often involves the condensation of a substituted 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. semanticscholar.org A high-yielding procedure for novel pyrazolo[1,5-a]pyrimidine (B1248293) analogues involves the condensation of 1,3-diketones or β-keto esters with substituted 5-aminopyrazoles in the presence of sulfuric acid in acetic acid. semanticscholar.org
In a different approach, pyrimidine-fused pyrazolidine (B1218672) derivatives have been synthesized starting from the preparation of tetrahydropyrimidine (B8763341) derivatives via a Biginelli reaction. japer.in The final pyrazolidinone ring is then formed by the reaction of an aryl hydrazine with ethyl acetoacetate. japer.in A multi-step synthesis of pyrazolo[1,5-a]pyrimidine derivatives has also been reported, starting from commercially available materials and involving key steps such as ester reduction, oxidation to an aldehyde, and reductive amination to introduce diversity. nih.gov
A more complex fused system, the tetrahydropyrazolo[1,5-c]pyrimidine-2,7-diones, represents a novel saturated heterocyclic system. A multi-step synthesis for these compounds has been developed, showcasing advanced strategies in heterocyclic chemistry. arkat-usa.orgresearchgate.net One such pathway commences with the "ring switching" transformation of 5,6-dihydro-2H-pyran-2-one to 5-(2-hydroxyethyl)pyrazolidin-3-one. researchgate.net This intermediate then undergoes a sequence of reactions including addition to isocyanates, Appel bromination, cyclization, and N(1)-alkylation to furnish the target 1,6-disubstituted tetrahydropyrazolo[1,5-c]pyrimidine-2,7-diones. researchgate.net This synthetic route highlights the utility of pyrazolidinone intermediates in the construction of unique and complex heterocyclic frameworks.
Pyrazolidinone Scaffolds in Asymmetric Synthesis
The inherent chirality and functional group handles of the pyrazolidinone ring make it an attractive scaffold for use in asymmetric synthesis. These systems can be employed as chiral building blocks or as chiral auxiliaries to control the stereochemical outcome of a reaction.
Pyrazolidinone derivatives have been successfully utilized as chiral auxiliaries in a variety of asymmetric transformations. A chiral camphor-derived pyrazolidinone has been shown to be an efficient chiral auxiliary in diastereoselective cyclopropanation reactions of α,β-unsaturated amides with sulfur ylides. chemrxiv.org The stereoselectivity of the reaction is influenced by the chiral substrate and the solvent used. chemrxiv.org
In the context of aza-Michael additions, pyrazolidinone acrylamides have been used in the enantioselective conjugate addition of hydroxylamines. tandfonline.comchinesechemsoc.org These reactions are crucial for the synthesis of β-amino acids and their derivatives, which are important components of many biologically active molecules. The use of pyrazolidinone-based chiral auxiliaries provides a reliable method for controlling the stereochemistry of the newly formed stereocenter.
Furthermore, a biocatalytic approach has been developed for the asymmetric synthesis of chiral pyrazolidin-3-ones. acs.org This chemoenzymatic method utilizes an ethylenediamine-N,N′-disuccinic acid (EDDS) lyase for the hydroamination of fumarate (B1241708) with arylhydrazines, followed by an acid-catalyzed intramolecular amidation. acs.org This process yields enantiomerically pure 2-aryl-5-carboxylpyrazolidin-3-ones with high yields and excellent optical purity (>99% ee), demonstrating the power of combining enzymatic and chemical methods for asymmetric synthesis. acs.orgresearchgate.net
Pyrazolidinone Templates in Enantioselective Diels-Alder Cycloadditions
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of cyclic molecules. libretexts.org In the realm of asymmetric synthesis, pyrazolidinone templates have emerged as effective auxiliaries in guiding the stereochemical outcome of Diels-Alder cycloadditions.
Research has demonstrated the successful use of achiral pyrazolidinone templates in conjunction with chiral Lewis acids to achieve high enantioselectivity in Diels-Alder reactions. acs.orgnih.govacs.org The general strategy involves the attachment of a dienophile to the pyrazolidinone scaffold, which then coordinates to a chiral Lewis acid, creating a chiral environment that directs the approach of the diene.
Key findings from studies on pyrazolidinone templates in enantioselective Diels-Alder reactions include:
Influence of N(1) Substituent: The nature of the substituent at the N(1) position of the pyrazolidinone ring plays a crucial role in determining the enantioselectivity of the cycloaddition. Bulky substituents, such as the 1-naphthylmethyl group, have been shown to provide excellent enantioselectivities, in some cases up to 99% ee. acs.orgnih.govacs.org In contrast, smaller fluxional groups at the N(1) position generally result in lower selectivities. acs.orgnih.gov
Role of C(5) Substitution: Substitution at the C(5) position of the pyrazolidinone ring is also critical for achieving optimal selectivity in these reactions. acs.orgacs.org
Chiral Relay: Pyrazolidinone templates have been shown to be capable of relaying stereochemical information from a chiral ligand to the reaction center. This has been observed in reactions using chiral Lewis acids derived from relatively small chiral ligands, which still result in high selectivities. acs.orgnih.gov
Lewis Acid Compatibility: Lewis acids that can adopt square planar geometries, such as those derived from copper(II) and palladium(II) salts, have been found to be particularly effective in promoting high selectivities in these reactions. acs.orgacs.org
Catalyst Loading: The efficiency of these systems allows for low catalyst loadings, in some cases as low as 2.5 mol %, without a significant loss in enantioselectivity. acs.orgacs.org
Table 1: Enantioselective Diels-Alder Reactions Using Pyrazolidinone Templates
| Diene | Dienophile | Chiral Lewis Acid System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Cyclopentadiene | N-Acryloyl-pyrazolidinone | Cu(OTf)₂ / Chiral Box Ligand | Up to 99% | acs.orgacs.org |
| Isoprene | N-Acryloyl-pyrazolidinone | Pd(ClO₄)₂ / Chiral Ligand | High | acs.orgacs.org |
| 1,3-Butadiene | N-Crotonoyl-pyrazolidinone | Cu(OTf)₂ / Chiral Ligand | High | acs.orgacs.org |
Note: This table is a representation of typical results and specific values can vary based on reaction conditions and the specific structures of the reactants and catalysts.
Organocatalytic Applications
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major area of research in organic synthesis. mdpi.com Pyrazolidinone derivatives have found applications both as products of organocatalytic reactions and as organocatalysts themselves.
The synthesis of pyrazolidinones can be achieved through organocatalytic methods. For instance, the reaction of α-substituted propenals with activated hydrazines, catalyzed by a combination of a secondary amine (like pyrrolidine) and a Brønsted acid (like benzoic acid), affords 4-substituted pyrazolidin-3-ols in good yields. mdpi.comresearchgate.net Subsequent oxidation leads to the corresponding 4-substituted pyrazolidin-3-ones. mdpi.comresearchgate.net The use of chiral diarylprolinol silyl (B83357) ethers as catalysts allows for the enantioselective synthesis of these compounds. mdpi.comresearchgate.net
Furthermore, the pyrazolidinone scaffold has been incorporated into the design of organocatalysts. For example, pyrazolidinone-derived organocatalysts have been developed for asymmetric iminium ion-catalyzed Diels-Alder reactions. researchgate.net Mechanistic studies have shown that a hydrazide catalyst derived from the methanolysis of a chiral pyrazolidinone precursor exhibits high endo diastereoselectivity and good enantioselectivity with various β-arylenals and cyclic dienes, even at low catalyst loadings. researchgate.net
Pyrazolidinone-based Peptide Mimetics and Bioisosteres
Peptide mimetics, or peptidomimetics, are molecules that mimic the structure and function of peptides but have modified chemical structures to improve properties such as stability and bioavailability. americanpeptidesociety.orgwikipedia.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. prismbiolab.com
The pyrazolidinone scaffold can be considered as a potential building block for the creation of peptide mimetics and bioisosteres. The rigid, cyclic nature of the pyrazolidinone ring can be used to constrain the conformation of a molecule, mimicking the secondary structures of peptides, such as β-turns. prismbiolab.com The substitution pattern on the pyrazolidinone ring can be varied to mimic the side chains of natural amino acids.
By replacing a portion of a peptide backbone with a pyrazolidinone unit, it may be possible to:
Increase Proteolytic Stability: The amide bonds in peptides are susceptible to cleavage by proteases. Replacing these bonds with the more stable pyrazolidinone ring can enhance the metabolic stability of the resulting molecule. americanpeptidesociety.org
Constrain Conformation: The rigid pyrazolidinone scaffold can pre-organize the pharmacophoric groups into a bioactive conformation, which can lead to increased binding affinity for a biological target.
Improve Pharmacokinetic Properties: The introduction of the pyrazolidinone moiety can alter the physicochemical properties of a peptide, such as its lipophilicity and hydrogen bonding capacity, potentially leading to improved oral bioavailability and cell permeability. prismbiolab.com
While the direct application of "1-Nitrosopyrazolidin-3-one" in these areas is not documented in the searched literature, the broader class of pyrazolidinone-containing compounds shows significant promise in the development of novel therapeutics and catalytic systems.
In Vitro Biochemical Interactions and Biological Activities of Pyrazolidinone Derivatives
Investigation of Molecular Mechanisms in Cellular Assays (in vitro)
Without any scientific studies on "1-Nitrosopyrazolidin-3-one," it is not possible to provide the detailed research findings and data tables as requested.
Conclusion and Future Research Directions
Summary of Current Research Landscape on 1-Nitrosopyrazolidin-3-one
A comprehensive review of the available scientific literature reveals a significant gap in the dedicated study of this compound. At present, there are no specific research articles, patents, or detailed experimental reports focusing exclusively on the synthesis, characterization, or application of this compound. The current research landscape is therefore best described as nascent and largely undefined. While the parent 3-pyrazolidinone scaffold and its derivatives have been the subject of considerable investigation, the N-nitroso variant remains an enigmatic entity within the broader field of pyrazolidinone chemistry. arkat-usa.org
Identification of Emerging Trends and Challenges in Nitrosopyrazolidinone Chemistry
Given the absence of direct research on this compound, emerging trends must be extrapolated from the broader context of N-nitrosamine chemistry and pyrazolidinone functionalization. A significant trend in modern organic synthesis is the development of highly selective and efficient catalytic methods for C-H and N-H functionalization. mdpi.com Applying these methods to the pyrazolidinone core could offer novel routes to derivatives.
The primary challenge in the chemistry of nitrosopyrazolidinones is the inherent reactivity and potential instability of the N-nitroso group. N-nitrosamines are a well-known class of compounds, and their synthesis and handling often require specific conditions to avoid decomposition. acs.org A significant hurdle for future research will be to establish stable and reproducible synthetic pathways to this compound and to thoroughly characterize its reactivity profile. The N-nitroso group can act as a directing group in certain chemical transformations, which could be a potential avenue for the synthesis of novel functionalized pyrazolidinones. acs.org
Another challenge lies in the analytical characterization of such compounds. The development of robust analytical methods to identify and quantify this compound will be crucial for any future studies.
Prospective Research Avenues for this compound and its Derivatives
The lack of existing research on this compound means that the field is wide open for exploration. The following are prospective research avenues that could shed light on this intriguing molecule:
Synthetic Exploration: The most immediate research need is the development of a reliable and scalable synthesis of this compound. A potential starting point could be the nitrosation of the parent 3-pyrazolidinone under controlled conditions. The general synthesis of 3-pyrazolidinones often involves the reaction of α,β-unsaturated carboxylic acid derivatives with hydrazine (B178648) hydrate (B1144303). arkat-usa.org Subsequent selective nitrosation at the N1 position would need to be investigated.
Physicochemical and Spectroscopic Characterization: Once synthesized, a thorough characterization of this compound is paramount. This would involve determining its fundamental physicochemical properties and acquiring detailed spectroscopic data (NMR, IR, Mass Spectrometry, and UV-Vis). This foundational data is essential for all future research endeavors.
Reactivity Studies: A systematic investigation of the chemical reactivity of this compound would be a fruitful area of research. This could include exploring its stability under various conditions, its potential as a precursor for other heterocyclic systems, and its reactivity in cycloaddition or functional group transformation reactions.
Computational and Theoretical Studies: In parallel with experimental work, computational studies could provide valuable insights into the structure, electronic properties, and potential reactivity of this compound. Theoretical calculations could help to predict its stability and guide synthetic efforts.
Exploration of Biological Activity: While no biological data currently exists, the broader class of pyrazole (B372694) and pyrazolidinone derivatives has shown a wide range of biological activities. nih.gov Future research could involve screening this compound and its derivatives for potential pharmacological effects.
Q & A
Q. Optimization Strategies :
- Vary temperature, solvent polarity, and acid concentration to maximize yield.
- Monitor reaction progress via TLC or HPLC .
- Tabulate yields under different conditions (example below):
| Solvent | Temperature (°C) | Acid Concentration | Yield (%) |
|---|---|---|---|
| Acetic Acid | 5 | 1 M HCl | 72 |
| Ethanol | 25 | 0.5 M H₂SO₄ | 58 |
Q. Experimental Design :
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
